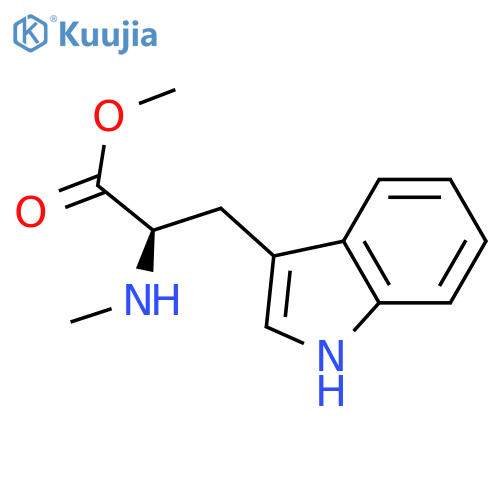Cas no 131831-87-3 (N-Methyl-D-tryptophan Methyl Ester)

131831-87-3 structure
商品名:N-Methyl-D-tryptophan Methyl Ester
CAS番号:131831-87-3
MF:C13H16N2O2
メガワット:232.278343200684
CID:1229431
N-Methyl-D-tryptophan Methyl Ester 化学的及び物理的性質
名前と識別子
-
- D-Tryptophan, N-methyl-, methyl ester
- (R)-N-methyltryptophan methyl ester
- N-Methyl-D-tryptophan Methyl Ester
-
- インチ: 1S/C13H16N2O2/c1-14-12(13(16)17-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,12,14-15H,7H2,1-2H3/t12-/m1/s1
- InChIKey: RZRWZNRJBFLXSC-GFCCVEGCSA-N
- ほほえんだ: C(OC)(=O)[C@H](NC)CC1C2=C(NC=1)C=CC=C2
計算された属性
- せいみつぶんしりょう: 232.121
- どういたいしつりょう: 232.121
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.1A^2
- 疎水性パラメータ計算基準値(XlogP): 2.1
N-Methyl-D-tryptophan Methyl Ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M331790-25mg |
N-Methyl-D-tryptophan Methyl Ester |
131831-87-3 | 25mg |
$ 494.00 | 2023-09-07 | ||
| TRC | M331790-100mg |
N-Methyl-D-tryptophan Methyl Ester |
131831-87-3 | 100mg |
$ 1489.00 | 2023-09-07 | ||
| TRC | M331790-10mg |
N-Methyl-D-tryptophan Methyl Ester |
131831-87-3 | 10mg |
$ 253.00 | 2023-09-07 |
N-Methyl-D-tryptophan Methyl Ester 関連文献
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
131831-87-3 (N-Methyl-D-tryptophan Methyl Ester) 関連製品
- 57707-64-9(2-azidoacetonitrile)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
